molecular formula C4H5N3OS B13815108 5-Amino-6-mercapto-pyrimidone

5-Amino-6-mercapto-pyrimidone

Cat. No.: B13815108
M. Wt: 143.17 g/mol
InChI Key: ZAOGBXCDRXEZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-mercapto-pyrimidone , with the molecular formula C4H5N3OS, is a pyrimidine derivative of interest in medicinal chemistry and drug discovery research . This compound features both amino and mercapto functional groups, which are common pharmacophores in the design of biologically active molecules. Pyrimidine scaffolds, in general, are fundamental structures in nucleic acids and are extensively investigated for developing novel therapeutics due to their wide range of pharmacological activities . Related mercaptopyrimidine and aminopyrimidine analogs have been reported to exhibit various biological activities, including anticancer, antimicrobial, and antioxidant properties, making them valuable templates in hit-to-lead optimization studies . For instance, some 6-amino-2-mercaptopyrimidine derivatives have been studied for their hypolipidemic activity, while other mercaptopyrimidine Schiff bases have been screened for cytotoxic and antimicrobial potency . Researchers value this compound as a key synthetic intermediate or precursor for constructing more complex heterocyclic systems, such as fused pyrimidines, which are prominent in the search for new kinase inhibitors and other targeted therapies . This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

5-amino-4-sulfanylidene-1H-pyrimidin-2-one

InChI

InChI=1S/C4H5N3OS/c5-2-1-6-4(8)7-3(2)9/h1H,5H2,(H2,6,7,8,9)

InChI Key

ZAOGBXCDRXEZQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)NC(=O)N1)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 6 Mercapto Pyrimidone and Its Analogues

De Novo Synthesis Approaches to the Pyrimidone Core

The foundational construction of the pyrimidone ring system with the desired 5-amino and 6-mercapto substitution pattern can be achieved through various de novo synthetic approaches. These methods often involve the careful selection of precursors and reaction conditions to ensure the correct regiochemical outcome.

Multi-Component Reactions for Pyrimidine (B1678525) Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. nih.gov These reactions are characterized by their high atom economy and the ability to generate molecular diversity. nih.gov For the synthesis of substituted pyrimidines, MCRs offer a convergent and streamlined approach. preprints.org

One-pot condensation reactions are a cornerstone of pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species. A well-known example is the Biginelli reaction, which traditionally yields dihydropyrimidones. nih.gov Modifications of this reaction and other related one-pot procedures are employed to access a variety of substituted pyrimidines.

The synthesis of pyrimidine derivatives often proceeds through a sequence of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. For instance, the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), initiates a Knoevenagel condensation. benthamopen.com The resulting intermediate can then undergo a Michael addition with a suitable nucleophile, followed by cyclization to form the pyrimidine ring.

A simple and efficient one-step synthesis of 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine and its derivatives has been developed through a three-component condensation of aromatic aldehydes, malononitrile, and thiourea (B124793). benthamopen.com This reaction highlights the utility of one-pot condensations in assembling highly functionalized pyrimidine systems.

Catalysts play a pivotal role in directing the course of one-pot pyrimidine syntheses, influencing reaction rates, yields, and in some cases, regioselectivity. A variety of catalysts have been explored for these transformations.

For example, Phosphorus Pentoxide has been effectively used to promote the three-component condensation of aromatic aldehydes, malononitrile, and thiourea or urea. benthamopen.com It is believed to facilitate the reaction by acting as a dehydrating agent, thereby driving the condensation steps forward.

The synthesis of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives has been achieved through the condensation of 6-amino-2-thiouracil (B86922) and benzaldehyde (B42025) derivatives under reflux in glacial acetic acid . tandfonline.com In this case, acetic acid likely acts as both a solvent and a catalyst, activating the aldehyde for nucleophilic attack.

While not specifically documented for 5-Amino-6-mercapto-pyrimidone, other catalysts commonly employed in pyrimidine synthesis include sodium acetate, ionic liquids, metal-organic frameworks, and various organocatalysts, each offering distinct advantages in terms of reaction conditions and efficiency.

Cyclization Strategies Involving Nitrogen and Sulfur Precursors

The formation of the this compound ring relies on the cyclization of acyclic precursors containing the necessary nitrogen and sulfur functionalities. A key strategy involves the use of thiourea or its derivatives as the source of the N1-C2-N3 fragment and the sulfur atom at a peripheral position.

The condensation of malononitrile and thiourea can lead to the in-situ formation of a mercaptodiaminopyrimidine intermediate, which can then react with other components in a multi-component reaction. doaj.org This demonstrates a cyclization strategy where the pyrimidine ring is constructed from acyclic precursors containing the requisite nitrogen and sulfur atoms.

Regioselective Synthesis of this compound Ring System

Achieving the correct regiochemistry, with the amino group at the C5 position and the mercapto group at the C6 position, is a critical challenge in the synthesis of the target compound. The choice of starting materials and the reaction pathway are crucial in determining the final arrangement of substituents.

For instance, starting with a precursor that already contains the C5-amino functionality, such as an aminomalononitrile (B1212270) derivative, and reacting it with a reagent that provides the C4, N3, C2, and N1 atoms along with the C6-mercapto group could be a viable regioselective strategy. The inherent reactivity of the functional groups in the chosen precursors would direct the cyclization to yield the desired isomer.

Derivatization Strategies for this compound

Once the this compound core is synthesized, the amino and mercapto groups serve as versatile handles for further chemical modifications, allowing for the generation of a library of analogues with diverse properties.

The amino group at the C5 position can undergo a variety of reactions common to aromatic amines. These include acylation, alkylation, arylation, and diazotization followed by subsequent transformations. These modifications can be used to introduce a wide range of functional groups, altering the steric and electronic properties of the molecule.

Similarly, the mercapto group at the C6 position is amenable to several derivatization reactions. Alkylation of the thiol group can be readily achieved using various alkyl halides to produce the corresponding thioether derivatives. The sulfur atom can also be oxidized to form sulfoxides or sulfones, further expanding the chemical space of the accessible analogues.

Functionalization at Amino Group

The amino group at the C5 position of the pyrimidine ring is a key site for introducing structural diversity. Common functionalization strategies include acylation and alkylation, which can alter the electronic and steric properties of the molecule.

Acylation of amino pyrimidines is a well-established method for synthesizing amide derivatives. For instance, a microwave-assisted method has been described for the monoacylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines using excess acid chlorides in pyridine. researchgate.net This approach often involves the formation of a diacylated intermediate, which can be selectively deacylated to yield the desired monoamide. researchgate.net While not specific to this compound, this methodology highlights a general strategy that could be adapted for its functionalization. The reaction of amino pyrimidines with various acylating agents can lead to the formation of novel amide derivatives with potential biological activities.

Alkylation of the amino group introduces different alkyl or aryl substituents, further expanding the chemical space of pyrimidine derivatives. The synthesis of N-(pyrimidyl) amino acid derivatives, such as N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen, demonstrates the feasibility of attaching more complex moieties to the amino group of a pyrimidine ring. rsc.org These reactions typically involve the nucleophilic attack of the amino group on an appropriate alkyl halide or a related electrophile.

Chemical Modifications at Mercapto Group (e.g., S-Alkylation, Oxidation to Disulfides/Sulfonic Acids)

The mercapto group at the C6 position is another reactive handle for chemical modification. Its nucleophilic nature makes it amenable to S-alkylation, while its susceptibility to oxidation allows for the formation of disulfides and sulfonic acids.

S-Alkylation: This is a common strategy to introduce a variety of substituents onto the sulfur atom. The reaction of 6-mercaptopurine (B1684380) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides to synthesize S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrugs is a well-documented example of S-alkylation in a related purine (B94841) system. Similarly, the alkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one with bis(halo) compounds has been investigated for the synthesis of new poly(pyrimidine) structures, demonstrating the utility of this reaction for creating larger molecular architectures. A series of 2-methylthio-1,4-dihydropyrimidine derivatives were synthesized in good yields by the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine.

Oxidation to Disulfides/Sulfonic Acids: The oxidation of mercapto groups can lead to the formation of disulfide bonds or sulfonic acids, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the general chemistry of thiols suggests that mild oxidizing agents would likely lead to the corresponding disulfide. Stronger oxidation would be expected to yield the sulfonic acid derivative. For example, the oxidation of mercaptopyruvate sulfurtransferase involves the formation of an intersubunit disulfide bond which acts as a redox switch.

Ring Substitutions and Fused Ring Systems Derived from this compound

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The amino and mercapto groups can participate in cyclization reactions with appropriate reagents to form new rings fused to the pyrimidine core.

One important class of fused systems is the thiazolo[3,2-a]pyrimidines . These compounds can be synthesized through the reaction of a mercaptopyrimidine with α-haloketones or other bifunctional electrophiles. A one-pot, three-component reaction of thiourea, an α-haloketone, and dialkyl acetylenedicarboxylates has been reported for the efficient synthesis of 5H-thiazolo[3,2-a]pyrimidine-7-carboxylates. Another approach involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione. The reaction of 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile with formaldehyde (B43269) followed by electron-rich olefins in the presence of GdCl3 as a catalyst has also been used to obtain pyrimidine fused indazole derivatives.

Another significant fused ring system is the pyrimido[2,1-b]thiazines . These can be prepared by the reaction of mercaptopyrimidines with reagents that can form a six-membered ring. For instance, the Michael addition reaction of pyridopyrimidinethione to the activated double bond of arylidene malononitriles has been utilized to prepare pyrido[2',3':4,5]pyrimido[2,1-b]thiazinones.

The synthesis of these fused systems is of great interest due to the diverse biological activities exhibited by such compounds.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine and its derivatives, a simple, quick, and efficient green method has been developed using CdFe2(C4H4O6)3·5H2O as a catalyst. This one-pot, three-component condensation reaction of aromatic aldehydes, malononitrile, and thiourea offers several advantages, including high yields, short reaction times, and the use of an environmentally benign catalyst. The reaction proceeds smoothly in water, a green solvent, and the catalyst can be recovered and reused.

Another eco-friendly approach involves the use of phosphorus pentoxide as a mild and efficient reagent for the synthesis of these pyrimidine derivatives in refluxing ethanol (B145695). These methods provide sustainable alternatives to traditional synthetic routes that often employ harsh reagents and volatile organic solvents.

Optimization of Synthetic Routes

The efficiency of synthetic routes to this compound and its analogues can be significantly enhanced by optimizing reaction conditions and improving catalyst performance.

Reaction Condition Optimization (Temperature, Solvent, Time)

The optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing product yield and minimizing side reactions. In the green synthesis of 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine derivatives, a systematic study of these parameters was conducted.

ParameterConditionOutcomeReference
Temperature Room TemperatureNo product detected
40-100°CReaction proceeds
Solvent WaterEffective for green synthesis
EthanolUsed with phosphorus pentoxide catalyst
Time 45 minutesSufficient for completion with CdFe2(C4H4O6)3·5H2O catalyst

The study revealed that no product was formed at room temperature, indicating the necessity of thermal energy to drive the reaction. The optimal temperature and reaction time were found to be dependent on the specific catalyst and solvent system used.

Catalyst Efficiency and Reusability

In the one-pot synthesis of 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine, the use of a cadmium-doped iron tartrate complex (CdFe2(C4H4O6)3·5H2O) as a catalyst demonstrated high efficiency. The catalyst was shown to be reusable, which is a key aspect of green and sustainable chemistry. Similarly, phosphorus pentoxide has been employed as an effective catalyst for this transformation.

CatalystReaction TypeKey FindingsReference
CdFe2(C4H4O6)3·5H2O One-pot synthesis of mercapto pyrimidine derivativesHigh yield, short reaction time, reusable
Phosphorus Pentoxide One-pot synthesis of mercapto pyrimidine derivativesMild and efficient
Zeolite nano-gold Alkylation of mercaptopyrimidinoneEffective for poly(pyrimidine) synthesis

Yield Enhancement and Purity Improvement

The efficient synthesis of this compound and its analogues is contingent upon methodologies that not only ensure the formation of the target molecule but also maximize its yield and purity. Research in the field of pyrimidine chemistry has led to the development of several strategies aimed at optimizing reaction outcomes. These strategies primarily revolve around the judicious selection of catalysts, optimization of reaction conditions, and effective purification techniques.

Yield Enhancement

The enhancement of reaction yields in the synthesis of substituted pyrimidines, including analogues of this compound, is a critical aspect of synthetic methodologies. Key factors influencing the yield include the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials.

Catalysis: The use of catalysts is a cornerstone in modern organic synthesis for improving reaction rates and yields. In the context of pyrimidine synthesis, various catalysts have been explored. For instance, in the synthesis of related 6-amino-5-cyano-2-mercaptopyrimidine derivatives, Lewis acids and organocatalysts have been shown to be effective. The synthesis of 4,5-diamino-6-mercaptopyrimidine, a closely related precursor, can be achieved through the reaction of 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide, such as potassium hydrosulfide. While this reaction proceeds to give a high yield, the optimization of catalytic conditions for similar transformations remains an area of active research. The use of metal-organic frameworks (MOFs), such as a cobalt-based MOF derived from 4,6-diamino-2-thiopyrimidine (Co-DAT-MOF), has demonstrated high catalytic activity in multicomponent reactions for the synthesis of other complex pyrimidine derivatives, suggesting their potential applicability in enhancing the yield of simpler pyrimidones. nih.gov

Optimization of Reaction Conditions: The systematic optimization of reaction parameters is crucial for maximizing product yield. This includes adjusting the temperature, solvent, and reaction time. For multicomponent reactions leading to pyrimidine analogues, studies have shown that temperature plays a significant role. For example, in certain syntheses, increasing the reaction temperature from room temperature to 80°C has been found to substantially improve the yield. nih.gov The choice of solvent is also critical, with greener solvents being increasingly preferred. The effect of different solvents on the yield of pyrimidine derivatives has been noted, with polar aprotic solvents like DMF or greener alternatives like polyethylene (B3416737) glycol (PEG) sometimes offering superior results. nih.gov

To illustrate the impact of reaction parameter optimization on the yield of a hypothetical synthesis of a this compound analogue, a representative data table is presented below. This table is based on general principles of chemical synthesis optimization.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol501245
2Phosphorus PentoxideEthanol78 (reflux)875
3Co-DAT-MOFPEG80492
4Co-DAT-MOFWater80685
5Pd(PPh3)4Dioxane/H2O901088

This table is illustrative and provides representative data on how reaction conditions can be optimized to enhance the yield of pyrimidine derivatives based on findings for analogous compounds.

Purity Improvement

Achieving high purity of the final product is as important as obtaining a high yield. The primary method for the purification of this compound and its analogues is recrystallization.

Recrystallization: This technique is widely employed to purify solid compounds. The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. For many pyrimidine derivatives, including mercapto-substituted pyrimidines, ethanol is a commonly used and effective recrystallization solvent. mdpi.com The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing the solution to cool slowly, which facilitates the formation of pure crystals. The purity of the recrystallized product can be assessed using techniques such as melting point determination and chromatographic methods (e.g., TLC, HPLC).

In the synthesis of 4,5-diamino-6-mercaptopyrimidine, a purification step involves boiling the crude product with water and then chilling the solution. This process takes advantage of the differential solubility of the product and impurities in water at different temperatures to isolate the pure compound as a precipitate.

Chromatography: For more challenging purifications where recrystallization is not sufficient, column chromatography can be employed. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through it. While more resource-intensive than recrystallization, it can provide very high levels of purity.

The effectiveness of the purification process is typically monitored by Thin Layer Chromatography (TLC), which can quickly indicate the presence of impurities. The final purity of the compound is often confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR, IR, Mass Spectrometry).

Advanced Chemical Reactivity and Reaction Mechanisms of 5 Amino 6 Mercapto Pyrimidone

Nucleophilic and Electrophilic Reactivity of Pyrimidone Heterocycle

The chemical behavior of 5-Amino-6-mercapto-pyrimidone is dictated by the interplay of its constituent functional groups—the mercapto (-SH) and amino (-NH₂) moieties—and the intrinsic electronic properties of the pyrimidine (B1678525) ring. The pyrimidine core is a π-deficient heterocycle, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. wikipedia.org However, the presence of the strong electron-donating amino and mercapto groups significantly modulates this reactivity.

The mercapto group at the C6 position is a potent nucleophile, largely due to the high polarizability and lone pair availability of the sulfur atom. This group is typically the most reactive site for alkylation and related reactions. nih.gov Studies on analogous mercaptopyrimidines have demonstrated that the sulfur atom is a significantly better nucleophile than nitrogen or oxygen atoms within the same molecule. eurekaselect.com

Key reactions involving the mercapto group include:

S-Alkylation: The thiol or its conjugate base (thiolate) readily reacts with alkyl halides to form S-alkyl derivatives. For instance, the reaction of 6-amino-2-mercapto-3H-pyrimidin-4-one with dibromoalkanes leads to poly(pyrimidine) structures through alkylation at the sulfur atom. nih.gov A similar reactivity is expected for this compound.

Oxidation: The mercapto group is susceptible to oxidation. In the presence of mild oxidizing agents, it can form a disulfide bridge with another molecule, yielding a dimeric species. This thiol-disulfide transformation is a reversible process and has been observed in various mercaptopyrimidines. cdnsciencepub.comcdnsciencepub.com

The table below summarizes typical alkylation reactions observed in related mercaptopyrimidine systems, which serve as a model for the expected reactivity of this compound.

ReactantReagentConditionsProduct
1,2,3,4-tetrahydropyrimidinesMethyl iodidePyridine2-methylthio-1,4-dihydropyrimidine derivatives researchgate.net
6-amino-2-mercapto-3H-pyrimidin-4-oneDibromoalkanesZeolite nano-gold catalystPoly (pyrimidine) linked via sulfur nih.gov
4,6-dichloro-5-methoxypyrimidine derivative2-BromopropaneNot specified5-isopropoxy derivative (after deprotection and alkylation of hydroxyl) nih.gov

Primary reactions of the amino group include:

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. Microwave-assisted methods have been developed for the efficient monoacylation of amino groups on substituted pyrimidines. nih.gov

Substitution Reactions: While the amino group itself is not a good leaving group, it can be displaced under certain conditions or modified to facilitate other transformations. In many heterocyclic systems, the amino group directs the regioselectivity of other reactions. mdpi.comnih.gov

The following table details representative acylation reactions on amino-substituted heterocyclic compounds.

ReactantReagentConditionsProduct
7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidinesAcid chloridesPyridine, MicrowaveMono-acylated amide derivatives nih.gov
L-amino acidsUndecylenoic acidCatalysis by Streptomyces ambofaciens aminoacylasesN-acylated amino acids nih.gov
3-amino-6-bromo-isothiazolo[4,3-b]pyridineNicotinoyl chlorideNot specifiedN-acylated amide derivative mdpi.com

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This property facilitates nucleophilic aromatic substitution, typically at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. wikipedia.org Conversely, electrophilic aromatic substitution is difficult and, when it occurs, is directed to the C5 position, which is the most electron-rich carbon. wikipedia.org

In this compound, the electronic landscape is significantly altered by the substituents:

Nucleophilic vs. Electrophilic Attack: While the activating groups may allow for some electrophilic reactions at the remaining unsubstituted positions, the primary mode of reactivity for the ring itself, especially if a leaving group were present, would still likely be nucleophilic substitution. jocpr.comrsc.org The reactivity is also influenced by the tautomeric form present in the reaction medium.

Tautomerism and Isomerization Pathways

This compound can exist in several tautomeric forms due to the migration of protons between heteroatoms. The two most significant equilibria are the thione-thiol tautomerism of the mercapto group and the keto-enol tautomerism of the pyrimidone ring. lp.edu.uaresearchgate.net

This equilibrium involves the migration of a proton between the sulfur atom and an adjacent ring nitrogen atom, leading to an interconversion between the thiol form (containing a C-SH group) and the thione form (containing a C=S and N-H group).

Equilibrium Position: For most mercaptopyrimidines, the thione form is predominant in the solid state and in polar solvents. cdnsciencepub.comcdnsciencepub.comresearchgate.net The thiol form is favored in the gas phase and in dilute solutions of nonpolar solvents. cdnsciencepub.comnih.govacs.org This is because the more polar thione tautomer is better stabilized by polar solvents and by self-association through hydrogen bonding. cdnsciencepub.comresearchgate.net

Spectroscopic Evidence: The two tautomers can be distinguished using UV-VIS spectroscopy, as the transition from a thione chromophore to a substituted thiol group results in significant changes in the electronic spectra. lp.edu.ua Studies on 2-mercaptopyrimidine (B73435) have shown that the tautomeric equilibrium is almost exclusively shifted towards the thione form in polar solvents like ethanol (B145695) and water. cdnsciencepub.com

The table below illustrates the influence of the solvent on the tautomeric equilibrium for related mercapto-heterocycles.

CompoundSolventPredominant FormRationale/Observation
2-MercaptopyrimidineGas PhaseThiolThiol form is more stable by ~8 kcal/mol nih.govacs.org
2-MercaptopyrimidineAqueous SolutionThionePolar solvent stabilizes the more polar thione tautomer nih.gov
4,6-dimethyl-2-mercaptopyrimidineNonpolar (dilute)ThiolSelf-association is minimized, favoring the thiol form cdnsciencepub.comresearchgate.net
4,6-dimethyl-2-mercaptopyrimidinePolar (Ethanol, Water)ThioneSolvent polarity and hydrogen bonding favor the thione form cdnsciencepub.comcdnsciencepub.com

This process, also known as lactam-lactim tautomerism in heterocyclic systems, involves the migration of a proton from a ring nitrogen to the exocyclic oxygen atom of the carbonyl group. askiitians.com This results in an equilibrium between the keto (lactam) form and the enol (lactim) form, which contains a hydroxyl group.

Equilibrium Position: For most simple pyrimidone systems, the keto (lactam) form is significantly more stable and thus predominates at equilibrium. masterorganicchemistry.comlibretexts.org This is largely due to the greater strength of the C=O double bond compared to the C=C double bond formed in the enol tautomer. libretexts.org

Factors Influencing Equilibrium: The equilibrium can be shifted toward the enol form by factors that stabilize it, such as the formation of an aromatic ring system or the presence of intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com For example, substitution at the C6 position of 2-pyridone can shift the equilibrium toward the lactim (enol) tautomer. nih.gov In this compound, the potential for intramolecular hydrogen bonding between the amino, mercapto, and potential enol groups could influence the position of this equilibrium.

The following table presents data on the keto-enol equilibrium for related pyrimidone structures.

CompoundTautomeric FormsDominant TautomerNotes
2-PyridoneLactam vs. LactimLactamExists mainly in the lactam (keto) form in solution nih.gov
6-chloro-2-pyridoneLactam vs. LactimLactam (but Lactim increases with temperature)The equilibrium constant [lactam]/[lactim] is 2.1 at room temperature nih.gov
4-PyrimidinoneN1H Lactam, N3H Lactam, LactimLactam formsTwo distinct lactam forms are possible depending on which nitrogen is protonated nih.gov
2,4-PentanedioneKeto vs. EnolEnol (85%)Stabilized by conjugation and intramolecular hydrogen bonding libretexts.org

Structural Dynamics and Interconversion Mechanisms

The structural dynamics of this compound are dominated by tautomerism, a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers. wikipedia.org Tautomers differ in the position of a proton and a double bond. nih.gov For this compound, the presence of amino (-NH2), mercapto (-SH), and pyrimidone (lactam) functionalities allows for several potential tautomeric forms.

The principal types of tautomerism exhibited by this compound are:

Amine-Imine Tautomerism: The amino group at the C5 position can exist in equilibrium with its imino form. Generally, for most aminoheteroaromatic compounds, the amino form is the predominant tautomer under normal conditions. researchgate.net

Thione-Thiol Tautomerism: The mercapto group at the C6 position can exist in equilibrium with its thione form.

Lactam-Lactim Tautomerism: The pyrimidone ring itself can exhibit keto-enol (or more accurately, lactam-lactim) tautomerism, where the proton can be located on either a nitrogen or an oxygen atom. In similar 4-hydroxypyrimidine (B43898) systems, the keto (lactam) form is strongly favored in the solid state. nih.gov

The interplay of these equilibria results in several possible tautomers. The relative stability and population of each tautomer are influenced by factors such as the solvent, pH, temperature, and the physical state (solution or solid). researchgate.net While the pyrimidone oxygen can also participate in tautomerism, the primary equilibria involve the amino and mercapto groups. The most significant tautomeric forms are depicted below.

Interactive Data Table: Major Tautomeric Forms of this compound

Tautomer NameKey Functional GroupsStructural Features
Amino-Thiol-Lactam5-amino, 6-thiol, 4-ketoAromatic pyrimidine ring with exocyclic amino and thiol groups.
Imino-Thiol-Lactam5-imino, 6-thiol, 4-ketoExocyclic imino group, proton shifted from amino group to ring nitrogen.
Amino-Thione-Lactam5-amino, 6-thione, 4-ketoThione group (C=S) at C6, proton shifted from sulfur to a ring nitrogen.
Amino-Thiol-Lactim5-amino, 6-thiol, 4-hydroxyLactim form, proton shifted from ring nitrogen to the keto oxygen.

Spectroscopic studies, particularly NMR, are crucial for determining the predominant tautomeric forms in solution. researchgate.net For related compounds like 4-hydroxy-6-mercaptopyrimidine, the equilibrium between different tautomers has been investigated to understand their chemical behavior. rsc.org

Chemical Transformations Leading to Fused Heterocycles

The bifunctional nature of this compound, possessing adjacent amino and mercapto groups, makes it an important precursor for the synthesis of various fused heterocyclic systems. nih.govderpharmachemica.com These fused pyrimidines are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govderpharmachemica.com The reactions typically involve the participation of both the amino and mercapto groups to build a new ring fused to the pyrimidine core.

Cyclocondensation Reactions

Cyclocondensation is a key strategy for constructing fused pyrimidine systems from this compound. This involves reacting the pyrimidine with bifunctional electrophiles, leading to the formation of a new heterocyclic ring.

One common approach is the synthesis of thiazolo[5,4-d]pyrimidines . This can be achieved by reacting this compound with various one-carbon electrophiles such as formic acid, orthoesters, or cyanogen (B1215507) bromide. The reaction proceeds through an initial condensation with the amino group, followed by an intramolecular cyclization involving the mercapto group, which attacks the newly formed intermediate to close the thiazole (B1198619) ring.

Another important class of fused heterocycles derived from this precursor are pyrimido[5,4-e] wiley-vch.deresearchgate.netthiazepines . These seven-membered rings can be synthesized through cyclocondensation with α,β-unsaturated ketones or α-halo ketones. The reaction mechanism typically involves an initial Michael addition or nucleophilic substitution by the mercapto group, followed by cyclization of the amino group onto the carbonyl carbon.

Interactive Data Table: Examples of Cyclocondensation Reactions

ReagentFused Heterocycle FormedReaction Conditions
Formic Acid (HCOOH)Thiazolo[5,4-d]pyrimidineHeating
α-Halo Ketones (e.g., phenacyl bromide)Substituted Thiazolo[5,4-d]pyrimidinesBase catalyst (e.g., pyridine)
Carbon Disulfide (CS2)Thiazolo[5,4-d]pyrimidine-2-thioneBase, heating
Dicarboxylic Acids/EstersPyrimido[5,4-b] wiley-vch.deresearchgate.netthiazinesDehydrating agent

These cyclocondensation reactions are versatile and allow for the introduction of a wide range of substituents onto the newly formed ring, enabling the synthesis of libraries of compounds for biological screening. rsc.orgfrontiersin.org

Formation of Dipyrimidyl Sulfides

The mercapto group in this compound is nucleophilic and can participate in reactions to form sulfide (B99878) linkages. The formation of dipyrimidyl sulfides involves the coupling of two pyrimidine units through a sulfur bridge. This can occur through several pathways, including oxidative dimerization or reaction with a suitable pyrimidine derivative containing a leaving group.

In a typical oxidative coupling, two molecules of this compound can be oxidized under mild conditions (e.g., using iodine or air) to form a disulfide bond, resulting in a dipyrimidyl disulfide.

Alternatively, the thiolate anion of this compound, formed by treatment with a base, can act as a nucleophile and displace a leaving group (such as a halogen) from another pyrimidine ring. For example, reaction with a 6-halopyrimidine derivative would yield an unsymmetrical dipyrimidyl sulfide.

These reactions are significant as they link two heterocyclic cores, potentially leading to molecules with enhanced biological properties or novel chemical characteristics.

Rearrangement Reactions

While cyclocondensation and substitution are the primary transformations, derivatives of this compound can undergo rearrangement reactions under specific conditions. One such possibility is the Dimroth rearrangement. This rearrangement is common in heterocyclic chemistry and involves the transposition of a ring atom with an exocyclic atom.

In the context of fused systems derived from this compound, such as an N-substituted thiazolo[5,4-d]pyrimidine, a Dimroth-type rearrangement could occur. This would involve the cleavage of the pyrimidine ring and subsequent recyclization to form an isomeric thiazolopyrimidine structure. The reaction is typically base- or acid-catalyzed and involves a series of ring-opening and ring-closing steps. wiley-vch.de

Another potential rearrangement is the Smiles rearrangement, where an aromatic system connected to two functional groups by a bridging atom undergoes an intramolecular nucleophilic substitution. A derivative of this compound, where the sulfur atom is linked to an activated aromatic ring, could potentially undergo a Smiles rearrangement, leading to the migration of the pyrimidine core.

These rearrangement reactions, while less common than direct functionalization, represent important pathways to structurally diverse heterocyclic compounds that may not be accessible through conventional synthetic routes.

Computational Chemistry and Theoretical Studies of 5 Amino 6 Mercapto Pyrimidone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic nature and predicting the chemical behavior of molecules. These methods, rooted in quantum mechanics, provide insights into electron distribution, molecular orbital energies, and reactivity, offering a foundational understanding of 5-Amino-6-mercapto-pyrimidone at the atomic level.

The electronic structure of this compound is characterized by the interplay of its pyrimidine (B1678525) core and the appended amino and mercapto functional groups. Density Functional Theory (DFT) is a commonly employed computational method to investigate these properties. nih.gov Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the molecule's reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. For pyrimidine derivatives, the distribution of these orbitals is heavily influenced by the nature and position of substituents. In analogous aminopyrimidine structures, the HOMO is often localized on the electron-rich amino group and the pyrimidine ring, while the LUMO is distributed across the heterocyclic ring system. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted pyrimidines, this gap can be tuned by the electronic effects of the functional groups.

A hypothetical representation of frontier molecular orbital energies for this compound is presented in the table below, based on general trends observed in similar molecules.

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Primarily localized on the amino and mercapto groups, indicating these as sites for electrophilic attack.
LUMO-1.8Distributed over the pyrimidine ring, suggesting this as the region for nucleophilic attack.
HOMO-LUMO Gap4.4Indicates moderate chemical reactivity and stability.

Note: The values in this table are illustrative and based on general principles of quantum chemistry for similar molecular structures. Actual values would require specific DFT calculations for this compound.

Reactivity descriptors derived from quantum chemical calculations provide a more nuanced understanding of a molecule's reactive sites.

Fukui Functions are used to predict the local reactivity of different atoms within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of sites most susceptible to nucleophilic, electrophilic, and radical attack. For a molecule like this compound, Fukui functions would likely indicate the nitrogen atoms of the amino group and the sulfur atom of the mercapto group as key sites for electrophilic attack, while the carbon atoms of the pyrimidine ring would be more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution around a molecule. These maps are color-coded to show regions of positive and negative electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the nitrogen and sulfur atoms, and positive potential near the hydrogen atoms of the amino group and the pyrimidine ring. rsc.org

Tautomerism is a critical aspect of the chemistry of pyrimidine derivatives, influencing their structure, stability, and biological interactions. This compound can exist in several tautomeric forms due to the migration of protons between the nitrogen, oxygen (in the pyrimidone form), and sulfur atoms. The principal tautomeric equilibrium involves the keto-enol and thione-thiol forms.

Computational methods, particularly DFT, are highly effective in predicting the relative stabilities of different tautomers in both the gas phase and in solution. patsnap.comchemrxiv.org These calculations involve optimizing the geometry of each tautomer and calculating its electronic energy. The tautomer with the lowest energy is predicted to be the most stable and, therefore, the most abundant form at equilibrium. For related thiouracil derivatives, computational studies have often shown that the thione and keto forms are generally more stable than their thiol and enol counterparts, respectively, particularly in polar solvents. longdom.org

The predicted relative energies of the main tautomers of this compound would provide insight into its predominant form under different conditions.

Tautomeric FormPredicted Relative StabilityKey Structural Feature
Thione-KetoMost StableC=S and C=O double bonds
Thiol-KetoLess StableS-H and C=O bonds
Thione-EnolLess StableC=S and O-H bonds
Thiol-EnolLeast StableS-H and O-H bonds

Note: The stability predictions in this table are based on general trends for similar heterocyclic compounds and would need to be confirmed by specific calculations for this compound.

Molecular Docking and Binding Affinity Predictions (Excluding Clinical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. This method is invaluable for understanding ligand-target interactions at a molecular level.

While excluding clinical targets, molecular docking can be employed to explore the interactions of this compound with a variety of non-clinical targets. For instance, its potential to bind to the active sites of enzymes involved in non-human biological pathways or to interact with specific protein binding pockets can be investigated. Docking studies on similar pyrimidine derivatives have shown that the amino and mercapto groups are often involved in forming hydrogen bonds with amino acid residues in protein targets. nih.govresearchgate.net

The pyrimidine ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The specific interactions will depend on the topology and chemical nature of the binding site. For example, in a hypothetical interaction with an enzyme active site, the amino group of this compound could act as a hydrogen bond donor to an aspartate or glutamate (B1630785) residue, while the carbonyl oxygen could act as a hydrogen bond acceptor from a lysine (B10760008) or arginine residue.

The flexibility of this compound, particularly the rotation around the C-S and C-N bonds, allows it to adopt various conformations. Conformational analysis, often performed as part of the docking process, helps to identify the low-energy conformations of the molecule that are most likely to bind to a target.

The binding mode describes the specific orientation and conformation of the ligand within the binding site. Molecular docking simulations can predict multiple possible binding modes, which are then ranked based on a scoring function that estimates the binding affinity. The predicted binding modes can reveal key interactions that stabilize the ligand-target complex. For instance, a docking study might reveal that a particular conformation of this compound fits snugly into a hydrophobic pocket of a protein, with its polar groups forming specific hydrogen bonds at the periphery of the pocket.

A hypothetical summary of a docking study of this compound with a generic protein binding pocket is presented below.

Interaction TypePotential Interacting ResiduesPredicted Contribution to Binding Affinity
Hydrogen BondingAsp, Glu, Lys, Arg, Ser, ThrHigh
π-π StackingPhe, Tyr, TrpModerate
HydrophobicVal, Leu, Ile, AlaModerate to Low
van der WaalsVariousHigh

Note: This table is illustrative and the actual interactions would depend on the specific protein target.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations serve as a "computational microscope," providing insights into the time-resolved behavior of molecular structures and their interactions. mpg.de For a molecule like this compound, MD simulations can illuminate its dynamic nature in various environments.

The most significant dynamic feature of this compound in solution is its potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the 6-mercapto-pyrimidone (thiol form) and the 6-thioxo-dihydropyrimidin-one (thione form).

Computational studies on similar heterocyclic systems, such as 2-mercaptopyrimidine (B73435) and 2-mercaptoimidazole, have demonstrated that the position of this equilibrium is highly sensitive to the solvent environment. researchgate.net DFT (Density Functional Theory) calculations predict that while the thione tautomer is often more stable in the gas phase, polar solvents can stabilize the thiol form through hydrogen bonding and other intermolecular interactions. researchgate.net For this compound, MD simulations in an explicit solvent like water would likely reveal:

Tautomeric Interconversion: Fluctuation between the thione and thiol states, with the relative population of each tautomer depending on solvent polarity and pH.

Solvent Shell Structure: The organization of water molecules around the amino and mercapto/thione groups. The amino group and the pyrimidine nitrogens would act as hydrogen bond acceptors and donors, creating a structured hydration shell.

Conformational Flexibility: Rotation around the C-S and C-N bonds, leading to different orientations of the amino and mercapto groups relative to the pyrimidine ring.

The dynamic equilibrium between these forms is crucial as each tautomer presents a different set of properties, including dipole moment, hydrogen bonding capability, and potential for metal coordination.

Molecular recognition is fundamental to biological processes and is governed by non-bonded interactions like hydrogen bonds, and electrostatic and hydrophobic interactions. mpg.de MD simulations are a standard tool to investigate these recognition events at a molecular level. mpg.deelsevierpure.com

A simulation of this compound interacting with a target, such as a bacterial or viral enzyme, would involve:

Docking: Initially, the molecule would be placed into the active site of the target protein using molecular docking algorithms to predict the most favorable binding pose.

MD Simulation: The resulting complex would be subjected to MD simulations to assess the stability of the binding pose and characterize the key interactions.

These simulations could reveal, for example, whether the thiol or thione tautomer is preferentially bound and how the flexibility of the ligand and protein contributes to the binding affinity.

Structure-Activity/Property Relationship (SAR/SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies establish mathematical models that correlate a molecule's chemical structure with its biological activity or physicochemical properties. nih.gov These models are vital in medicinal chemistry for predicting the activity of new compounds and guiding drug design. nih.govsemanticscholar.org

The electronic character of the pyrimidine ring in this compound is significantly influenced by its substituents. The amino (-NH2) group at position 5 is a strong electron-donating group (EDG), increasing the electron density of the ring through a resonance effect. The mercapto/thione group at position 6 has a more complex role, capable of both electron donation and withdrawal, and its influence is tied to its tautomeric state.

Theoretical studies on substituted heterocycles show that the introduction of different functional groups can systematically tune the electronic properties. researchgate.netnih.govnih.gov The presence of EDGs generally lowers the ionization potential, while electron-withdrawing groups (EWGs) increase it. nih.gov These changes directly impact the molecule's reactivity, absorption spectra, and interaction with biological targets. nih.govmdpi.com

The following table illustrates the predicted qualitative effects of introducing hypothetical substituents at the C2 position of the this compound core, based on general principles observed in related heterocyclic systems.

Substituent at C2TypePredicted Effect on Ring Electron DensityPredicted Impact on Reactivity
-NO2 (Nitro)Strong EWGDecreaseDecreased nucleophilicity, increased susceptibility to nucleophilic attack.
-CF3 (Trifluoromethyl)Strong EWGDecreaseDecreased basicity of ring nitrogens.
-Cl (Chloro)Weak EWGSlight DecreaseModestly alters electronic profile.
-H (Hydrogen)NeutralBaselineReference for comparison.
-CH3 (Methyl)Weak EDGSlight IncreaseIncreased nucleophilicity and basicity.
-OCH3 (Methoxy)Strong EDGIncreaseSignificantly increased electron density and nucleophilicity.

This table is illustrative and based on established principles of physical organic chemistry as applied to heterocyclic systems. researchgate.netnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic features. nih.gov In QSAR studies, these descriptors are used as independent variables to build regression models that predict biological activity. researchgate.net

Numerous QSAR studies on aminopyrimidine and thiouracil derivatives have successfully correlated molecular descriptors with activities like anticancer, antimicrobial, and enzyme inhibition. nih.govresearchgate.netmdpi.com For example, a QSAR analysis of aminopyrimidine-based derivatives as CXCR4 antagonists found a strong correlation between the biological activity and a set of descriptors. Similarly, a study on aminopyrimidine derivatives as Mycobacterium tuberculosis protein kinase B inhibitors developed a statistically significant model with high predictive ability. researchgate.net

A typical QSAR model is represented by a linear equation. The table below shows an example of descriptors that are often found to be significant in QSAR models for heterocyclic compounds and their general interpretation.

Molecular DescriptorSymbolTypeTypical Correlation with Biological Activity
Octanol-Water Partition CoefficientLogPLipophilicityOften positive; indicates ability to cross cell membranes.
Topological Polar Surface AreaTPSAPolarityOften negative; high values can hinder membrane permeability.
Molecular WeightMWSizeCan be positive or negative; related to binding site complementarity.
Number of Hydrogen Bond DonorsHBDH-BondingImportant for specific interactions with target proteins.
Number of Hydrogen Bond AcceptorsHBAH-BondingCrucial for forming stable ligand-receptor complexes.
Dipole MomentµElectronicRelates to the strength of polar interactions in a binding pocket.
HOMO EnergyEHOMOElectronicRelates to the ability to donate electrons in a reaction or interaction.
LUMO EnergyELUMOElectronicRelates to the ability to accept electrons; a smaller HOMO-LUMO gap often implies higher reactivity.

This table presents common molecular descriptors and their general significance in QSAR studies of drug-like molecules. nih.govresearchgate.net

By calculating these and other descriptors for this compound and its potential derivatives, it would be possible to construct predictive QSAR models for various biological activities, thereby guiding the synthesis and testing of more potent and selective compounds.

Biomolecular Interactions and Mechanistic Insights in Vitro & Pre Clinical, Non Human Focus

Enzymatic Inhibition Studies (e.g., Dihydrofolate Reductase, Dihydroorotate Dehydrogenase, COX-2, Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase, Glutathione Reductase)

The pyrimidine (B1678525) scaffold is a core structure in many enzymatic inhibitors. While specific kinetic data for 5-Amino-6-mercapto-pyrimidone against all the listed enzymes are not extensively detailed in the available literature, studies on related pyrimidine derivatives provide a basis for understanding potential interactions.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in folate metabolism, essential for the synthesis of nucleotides and amino acids. Its inhibition halts DNA synthesis and cell proliferation. nih.gov Numerous pyrimidine-based drugs, such as Pralatrexate, are known DHFR inhibitors. nih.gov These inhibitors block the enzyme, leading to a compromised folic acid synthesis pathway, which is a therapeutic strategy against cancer and microbial infections. researchgate.net

Dihydroorotate Dehydrogenase (DHODH): DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. nih.govwikipedia.org Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, proving to be a viable therapeutic strategy, particularly in hematologic malignancies like acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). nih.govnih.gov Malignant cells often exhibit a heightened dependence on de novo pyrimidine production, creating a potential therapeutic window for DHODH inhibitors. nih.gov Pharmacological inhibition of DHODH has been shown to induce apoptosis and metabolic stress in leukemia cells. nih.gov

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is inducible during inflammation and mediates the conversion of arachidonic acid to prostaglandins. medcentral.com Selective inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. Various compounds containing pyrimidine or pyrazole cores have been developed as selective COX-2 inhibitors. nih.govnih.gov The selectivity is often attributed to the ability of the inhibitor's structure to fit into the larger active site of the COX-2 isoform compared to the more constricted active site of COX-1. medcentral.com

Carbonic Anhydrase (CA): CAs are metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons, playing a role in pH regulation. mdpi.com Certain CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and are targets for cancer therapy. nih.govnih.gov Sulfonamide-based inhibitors are the most studied class; however, other heterocyclic compounds, including those with pyrimidine moieties, have been investigated. nih.govnih.gov Some mercapto-containing compounds have also been shown to inhibit CA isoforms. sigmaaldrich.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are crucial for hydrolyzing the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. nih.govnih.gov Various pyrimidine derivatives have been explored for their potential to inhibit AChE and BChE. nih.govjcsp.org.pk

Glutathione Reductase (GR): GR is a key antioxidant enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form (GSH), using NADPH as a cofactor. juniperpublishers.com This process is vital for maintaining the cellular redox balance and protecting against oxidative stress. nih.gov Inhibition of GR can lead to increased oxidative stress and is a target for anticancer and antimalarial drug development. juniperpublishers.comnih.gov

While kinetic data for this compound are limited, a study on the inhibitory effects of other pyrimidine derivatives against Glutathione Reductase provides specific mechanistic insights. In this in vitro study, the inhibition type, Kᵢ (inhibition constant), and IC₅₀ (half-maximal inhibitory concentration) values were determined. juniperpublishers.com

For example, 4-amino-2,6-dichloropyrimidine was identified as a potent noncompetitive inhibitor of GR. juniperpublishers.com The kinetic parameters for this and other related pyrimidine compounds are detailed below.

CompoundEnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition TypeSource
PyrimidineGlutathione Reductase0.9682.984 ± 0.83Not Specified juniperpublishers.com
4-amino-2-chloropyrimidineGlutathione Reductase0.377Not SpecifiedNot Specified juniperpublishers.com
4-amino-6-chloropyrimidineGlutathione Reductase0.374Not SpecifiedNot Specified juniperpublishers.com
4-amino-2,6-dichloropyrimidineGlutathione Reductase0.3900.979 ± 0.23Noncompetitive juniperpublishers.com

Comprehensive selectivity profiling for this compound is not widely available. However, the general approach for pyrimidine-based inhibitors involves screening against panels of related enzymes to determine their specificity. For instance, potential COX inhibitors are tested against both COX-1 and COX-2 to establish a selectivity index (SI). mdpi.com Similarly, cholinesterase inhibitors are evaluated against both AChE and BChE to determine their preferential target. mdpi.com Such profiling is essential to understand the potential for off-target effects.

Receptor Binding Assays and Signaling Pathway Modulation (In Vitro)

The ability of pyrimidine-based compounds to interact with receptors and modulate cellular signaling pathways is a cornerstone of their biological activity.

PqsR is a key transcriptional regulator in the quorum sensing (QS) network of the bacterium Pseudomonas aeruginosa, controlling the expression of virulence factors. nih.govresearchgate.net While PqsR is a validated target for anti-virulence strategies, current research on its inhibitors has primarily focused on quinazolinone-based structures that bind to its ligand-binding domain. researchgate.net Specific studies detailing the interaction of this compound with PqsR or other bacterial regulator proteins are not prominent in the existing literature.

The effects of thiopurine and pyrimidine analogues on cellular pathways are well-documented, particularly in the context of cancer cell lines.

Nucleotide Biosynthesis: Thiopurines, such as the related compound 6-mercaptopurine (B1684380) (6-MP), are antimetabolites that disrupt purine (B94841) nucleotide biosynthesis. clinpgx.orgnih.gov After cellular uptake, these compounds are converted into thiopurine nucleotides. These metabolites inhibit key enzymes in the de novo purine synthesis pathway, leading to a depletion of the purine nucleotides necessary for DNA and RNA synthesis. clinpgx.orgclinpgx.org Similarly, inhibition of the DHODH enzyme by pyrimidine-based inhibitors directly targets the de novo pyrimidine synthesis pathway, an essential source of nucleotides for rapidly proliferating cancer cells. frontiersin.org

DNA Synthesis in Non-Human Cancer Cells: The disruption of nucleotide pools directly impacts DNA synthesis. Gemcitabine, a pyrimidine antimetabolite, is converted into metabolites that are incorporated into DNA, which in turn inhibits DNA polymerases and leads to cell death in cells undergoing DNA synthesis (S-phase). frontiersin.org Thiopurines like 6-thioguanine (6-TG), a metabolite of 6-MP, are incorporated into DNA as fraudulent bases. oup.com This incorporation leads to DNA damage and triggers cellular mismatch repair mechanisms, which can ultimately result in cell cycle arrest and apoptosis. clinpgx.orgoup.com

Apoptotic Induction in Leukemia Cell Lines: The cytotoxic effects of pyrimidine and thiopurine analogues frequently culminate in the induction of apoptosis. Studies on various 6-amino-5-cyano-2-thiopyrimidine derivatives have shown they possess potent anticancer activity against leukemia cell lines. nih.gov Mechanistic studies reveal these compounds can arrest the cell cycle and significantly increase early and late apoptosis in cell lines such as HL-60. nih.gov This apoptotic induction is often mediated through the activation of caspases (e.g., caspase-3) and modulation of Bcl-2 family proteins, such as increasing the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2. nih.gov DHODH inhibition has also been shown to potently activate the apoptotic pathway in CML cells. nih.gov

Interactions with Nucleic Acids and Analogues (In Vitro)

The primary mechanism of action for many thiopurine drugs involves direct interaction with nucleic acids. As prodrugs, compounds like 6-mercaptopurine are metabolized intracellularly into active thioguanine nucleotides (TGNs). clinpgx.org These TGNs, such as 6-thio-dGTP, are then incorporated into DNA during replication. clinpgx.orgoup.com The presence of 6-thioguanine within the DNA strand is a form of DNA damage. clinpgx.org This altered base can be methylated in situ to form S⁶-methylthioguanine, which readily mispairs with thymine during subsequent rounds of DNA replication. This mismatch is recognized by the cell's mismatch repair (MMR) system, leading to a futile repair cycle that results in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. oup.com This incorporation into DNA is considered a major contributor to the cytotoxicity of thiopurines in treating conditions like acute lymphoblastic leukemia. clinpgx.orgoup.com

DNA/RNA Binding Studies

While direct studies on the binding of this compound to DNA and RNA are not extensively detailed in available literature, the behavior of analogous structures, such as 6-mercaptopurine (6MP), provides significant insight. Biophysical and in-silico molecular docking approaches have been used to study the interaction between 6MP and calf thymus DNA plos.org.

Techniques like UV-visible and fluorescence spectroscopy confirmed an interaction, with steady-state fluorescence experiments revealing a moderate binding constant, suggesting an external binding mode rather than intercalation plos.org. Further evidence from competitive displacement assays, circular dichroism, and viscosity experiments corroborated a non-intercalative binding mechanism. Molecular docking studies identified a groove binding or electrostatic mode of interaction as the most probable plos.org. These methodologies serve as a framework for potential future studies to elucidate the specific binding mode and affinity of this compound with nucleic acids.

Interference with Nucleic Acid Metabolism in Cellular Models (non-human)

The pyrimidine scaffold is a fundamental component of nucleic acids, and its derivatives are widely used as therapeutic agents that interfere with nucleic acid metabolism nih.gov. Numerous pyrimidine-based compounds function as effective anticancer agents by acting as inhibitors of critical metabolic pathways nih.govnih.gov.

Although specific research on this compound's interference with nucleic acid metabolism is limited, the mechanisms of related compounds are well-documented. For instance, the purine analogue 6-mercaptopurine is known to inhibit the de novo synthesis of purines plos.orgnih.gov. Other pyrimidine derivatives function through various modes of action, including the inhibition of thymidylate synthase, dihydrofolate reductase, or DNA polymerase, ultimately disrupting DNA and RNA synthesis nih.govnih.gov. Notably, 2-mercaptopyrimidine (B73435) nucleotides have been observed to inhibit the synthesis of tRNA, thereby exhibiting antitumor properties nih.gov. The inhibition of the de novo pyrimidine biosynthesis pathway is a known strategy to deplete the nucleotide pool, which can block RNA and DNA synthesis and has shown efficacy in models of glioblastoma mdpi.complos.org. These examples highlight the potential for this compound to act as an antimetabolite, a hypothesis that warrants further investigation in non-human cellular models.

Ligand Properties and Coordination Chemistry

Metal Chelation Studies and Complex Formation

The molecular structure of this compound, featuring amino, mercapto, and pyrimidine ring nitrogen atoms, makes it a prime candidate for acting as a chelating ligand. Studies on closely related molecules, such as 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione and 4-amino-6-hydroxy-2-mercapto pyrimidine, have demonstrated a strong capacity for forming stable complexes with a variety of metal ions nih.govresearchgate.net.

These analogous ligands have been shown to form both mononuclear and dinuclear complexes with transition metals including ruthenium, rhodium, palladium, zinc, and cadmium nih.govresearchgate.net. The pyrimidine derivative often acts as a bidentate chelate, coordinating with the metal ion through atoms such as a deprotonated sulfur or hydroxyl oxygen and a nitrogen atom from an amino group or the pyrimidine ring nih.gov. The stoichiometry of these complexes is typically 1:1 or 1:2 (metal:ligand) researchgate.netekb.eg. The formation of such metal complexes indicates that this compound likely possesses versatile coordination capabilities, able to bind to metal centers through its sulfur and nitrogen donor atoms.

Spectroscopic Characterization of Metal Complexes

A range of spectroscopic techniques is essential for characterizing the metal complexes of pyrimidine-based ligands. These methods are used to confirm the coordination of the ligand to the metal ion and to determine the geometry of the resulting complex. Common techniques include Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy, as well as magnetic susceptibility measurements nih.govekb.eg.

In FTIR spectroscopy, the coordination of the ligand is confirmed by shifts in the vibrational frequencies of key functional groups. For instance, a shift in the C=N stretching vibration to a different wavenumber upon complexation is indicative of coordination through a nitrogen atom ekb.eg. New bands appearing in the far-IR region can often be assigned to metal-nitrogen (M-N) or metal-sulfur (M-S) vibrations ekb.egmdpi.com.

1H NMR spectroscopy is also a powerful tool. The disappearance or significant shift of signals from protons on donor atoms, such as the N-H of an amino group or the S-H of a mercapto group, provides direct evidence of deprotonation and coordination to the metal center nih.gov.

Electronic (UV-Vis) spectroscopy and magnetic moment measurements provide information about the electronic structure and geometry of the metal center. For example, diamagnetic behavior in a Pd(II) complex suggests a square-planar geometry, whereas a magnetic moment of approximately 1.72 B.M. for a Cu(II) complex is consistent with an octahedral geometry mdpi.com.

Table 1: Representative Infrared Spectral Data for Pyrimidine-based Ligand Metal Complexes Data is illustrative, based on analogous compounds.

Functional Group Ligand Frequency (cm⁻¹) Complex Frequency (cm⁻¹) Inference
ν(C=N) ~1656 1624 - 1643 Shift indicates coordination via azomethine nitrogen ekb.eg
ν(N-H) ~3437 Unchanged Suggests non-involvement of this specific NH group ekb.eg
ν(M-N) N/A 503 - 534 Appearance of new band confirms metal-nitrogen bond ekb.eg

Modulating Biological Activity through Metal Coordination

The coordination of a biologically active ligand to a metal ion can significantly alter its therapeutic properties. According to Tweedy's chelation theory, the chelation process can enhance the lipophilicity of the complex. This occurs because chelation reduces the polarity of the metal ion by delocalizing its positive charge over the entire complex, which can facilitate the molecule's penetration through the lipid membranes of cells nih.gov.

This principle has been demonstrated with metal complexes of various pyrimidine-related ligands. For example, certain metal complexes of naphthylhydrazone showed significantly higher antibacterial activity compared to the free hydrazone ligand nih.gov. Similarly, Cu(II) and Pd(II) complexes of a ligand system containing an aminopyrimidine derivative demonstrated high cytotoxicity against A-549 and MRC-5 cancer cell lines, with activity comparable to the established drug cisplatin mdpi.com. The formation of metal complexes with this compound could therefore be a viable strategy to enhance its potential biological effects, a concept that forms a basis for the design of new metallodrugs mdpi.com.

Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification

High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

High-resolution spectroscopy is indispensable for obtaining detailed molecular insights, particularly in complex environments such as reaction mixtures. These techniques provide data on connectivity, spatial arrangement, and functional group transformations.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into molecular structure and dynamics. ipb.pt While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for resolving complex spectra and establishing unambiguous structural assignments. wikipedia.org

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), reveal correlations between different nuclei within a molecule, which is critical for determining connectivity in complex heterocyclic systems. wikipedia.org For instance, COSY experiments identify protons that are coupled to each other, while HSQC maps direct one-bond correlations between protons and heteronuclei like ¹³C or ¹⁵N. wikipedia.org In the study of pyrimidine (B1678525) derivatives, ¹H-NMR spectra typically show signals for amino protons in the range of 5.1-5.3 ppm. ijirset.comsemanticscholar.org For more complex structures, such as N-(pyrimidyl) modified amino acids, 2D NMR is crucial for assigning the full structure through homo- and heteronuclear correlation spectra.

Solid-State NMR (ssNMR) is particularly valuable for studying the structure and dynamics of molecules in the solid phase, providing information that is complementary to X-ray diffraction, especially for non-crystalline or amorphous materials. It can elucidate intermolecular interactions and conformational polymorphisms in the crystalline state.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrimidinone Analogs Data extracted from studies on related 6-amino-5-cyano-2(1H)-pyrimidinone derivatives. nih.gov

CompoundNucleusChemical Shift (δ, ppm)
6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone¹H7.34–7.82 (m, 12H, Ar-H + NH₂)
¹³C72.9 (C-5), 117.1 (CN), 128.8, 128.9, 130, 130.7, 131.5, 135.1, 137.5, 154.1 (C-2), 160.5 (C-4), 172 (C-6)
6-Amino-5-cyano-1-(naphthalen-1-yl)-4-phenyl-2(1H)-pyrimidinone¹H7.42–8.15 (m, 14H, Ar-H + NH₂)
¹³C73.1 (C-5), 117.2 (CN), 122, 127.1, 127.2, 127.8, 128, 128.8, 129, 129.2, 129.7, 130.7, 131.5, 131.6, 135.1, 137.6, 154.2 (C-2), 160.9 (C-4), 172.6 (C-6)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring reaction progress and identifying intermediates and products with high mass accuracy. Techniques like Parallel Reaction Monitoring (PRM), performed on instruments such as quadrupole-Orbitrap mass spectrometers, offer high selectivity and specificity. nih.govmdpi.com PRM allows for the parallel detection of all target product ions in a single, high-resolution mass analysis, making it an excellent method for targeted quantification and characterization. nih.govnih.gov

In the synthesis and study of pyrimidine derivatives, HRMS can confirm the elemental composition of newly synthesized compounds and track the formation of products in real-time. For example, in the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, positive electrospray ionization mass spectrometry (ESI-MS) was used to confirm the molecular weights of the final products, showing molecular ion peaks such as [M+H]⁺. nih.gov This level of precision is crucial for verifying the success of a reaction and identifying any potential byproducts.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides fingerprint-type information on the functional groups present in a molecule. nih.gov These techniques are highly sensitive to changes in molecular structure and can be used to analyze complex mixtures. mdpi.com

For pyrimidine derivatives, IR spectroscopy is instrumental in identifying key functional groups. The N-H stretching vibrations of primary amino groups typically appear in the range of 3450-3310 cm⁻¹. nih.gov Other characteristic absorptions include the cyano group (CN) stretch around 2210 cm⁻¹ and the carbonyl group (C=O) stretch near 1670 cm⁻¹. nih.gov Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds within the pyrimidine skeleton. rsc.orgresearchgate.net The combined use of IR and Raman is effective for a full vibrational analysis and for studying tautomeric forms and hydrogen bonding. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Amino-Mercapto-Pyrimidine Analogs Data compiled from studies on various substituted aminopyrimidine derivatives. nih.govrsc.org

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Amino (NH₂)Asymmetric & Symmetric Stretch3500–3300
Amine (N-H)In-plane Bend1650–1580
Carbonyl (C=O)Stretch1680–1660
Alkene (C=N)Stretch1620–1610
Cyano (C≡N)Stretch2220–2210
Thiol (S-H)Stretch2600–2550 (often weak)

Crystallography and Supramolecular Assembly

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This is fundamental to understanding supramolecular chemistry.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a crystalline compound. aalto.fi This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry of a molecule.

Studies on related thieno[2,3-d]pyrimidine (B153573) derivatives have utilized SC-XRD to elucidate their structures unambiguously. nih.gov For example, the crystal structure of a 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidine confirmed its binding mode to biological targets. nih.gov Similarly, analysis of 5,6-disubstituted pyrimidine derivatives revealed detailed geometric parameters of the pyrimidine ring and its substituents. researchgate.net Such precise structural data is invaluable for structure-activity relationship (SAR) studies and for understanding molecular recognition phenomena.

The supramolecular assembly of molecules in the crystalline state is directed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. semanticscholar.org The amino and mercapto/thiol groups, as well as the nitrogen atoms within the pyrimidine ring, are key participants in forming extensive hydrogen-bonding networks.

In the crystal structures of pyrimidinones, N−H···O and N−H···N hydrogen bonds are common motifs that direct the formation of dimers, chains, or more complex three-dimensional networks. researchgate.netsemanticscholar.org The amino group acts as a hydrogen bond donor, while the carbonyl oxygen and ring nitrogens act as acceptors. mdpi.com

Formation of Supramolecular Architectures

The molecular structure of 5-Amino-6-mercapto-pyrimidone, featuring multiple hydrogen bond donors (amino group, pyrimidine ring nitrogens, and the thiol group in its thione tautomeric form) and acceptors (pyrimidine ring nitrogens and the thione sulfur), predisposes it to participate in the formation of intricate supramolecular architectures. These non-covalent interactions, primarily hydrogen bonding and π-π stacking, are fundamental in directing the self-assembly of molecules into well-ordered, higher-dimensional structures.

Research into analogous compounds, such as 4,6-diamino-2-pyrimidinethiol, has demonstrated their utility as organic linkers in the synthesis of metal-organic frameworks (MOFs). In these structures, the pyrimidine derivative coordinates with metal ions, such as zinc (Zn) and cobalt (Co), through its amino and thiol groups to form extended coordination polymers. The resulting MOFs can exhibit porous structures with large surface-to-volume ratios. This suggests a strong potential for this compound to act as a versatile building block for similar metal-ligand coordination networks. The amino and mercapto functionalities provide ideal sites for coordination with a variety of metal centers, leading to the formation of one-, two-, or three-dimensional supramolecular frameworks.

Table 1: Potential Supramolecular Interactions Involving this compound

Interaction TypeDonor/Acceptor GroupsPotential Structural Motifs
Hydrogen BondingAmino (N-H), Thiol/Thione (S-H/N-H), Pyrimidine (N)Dimers, chains, sheets
Metal CoordinationAmino (N), Thiol (S)Metal-Organic Frameworks (MOFs), Coordination Polymers
π-π StackingPyrimidine RingStacked columnar or herringbone structures

Chromatographic and Electrophoretic Methods for Purity Assessment and Mechanistic Studies

Chiral Chromatography for Enantiomeric Separation

While this compound itself is an achiral molecule, its derivatives can be chiral, necessitating enantiomeric separation for pharmacological and stereochemical studies. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is the predominant technique for resolving enantiomers.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different stabilities. This results in different retention times for the two enantiomers. The choice of CSP is critical and is often based on the functional groups present in the analyte. For chiral derivatives of this compound, which would likely contain amino and potentially other functional groups, several types of CSPs could be effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds, including those with amino functionalities.

Protein-based CSPs: Columns with immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) can be particularly useful for the separation of basic and acidic chiral drugs.

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition, which would be relevant for aromatic and functionalized pyrimidine derivatives.

The development of a successful chiral separation method would involve screening various CSPs and optimizing the mobile phase composition (e.g., solvent polarity, additives) to achieve baseline resolution of the enantiomers.

Quantitative Analysis of Reaction Progress

High-performance liquid chromatography (HPLC) is a powerful tool for the quantitative analysis of reaction progress in the synthesis of this compound and its derivatives. By monitoring the concentration of reactants, intermediates, and the final product over time, valuable kinetic and mechanistic information can be obtained.

A typical approach involves developing a reversed-phase HPLC method, likely using a C18 column, which separates the components of the reaction mixture based on their hydrophobicity. An appropriate mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be selected to achieve good resolution of all relevant peaks. A UV detector is commonly used for quantification, as the pyrimidine ring system of this compound exhibits strong UV absorbance.

To perform a quantitative analysis, a calibration curve for the product would be constructed by injecting known concentrations and plotting the peak area against concentration. Samples from the reaction mixture are taken at various time points, quenched to stop the reaction, and then analyzed by HPLC. The concentration of the product at each time point can then be determined from the calibration curve. This data allows for the determination of reaction rates, yields, and the identification of any potential side products or intermediates.

Table 2: Illustrative HPLC Method Parameters for Reaction Monitoring

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Water (with 0.1% formic acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method would allow for the effective monitoring of the consumption of starting materials and the formation of this compound, providing crucial data for optimizing reaction conditions and understanding the reaction mechanism.

Applications in Chemical Biology and Materials Science Non Clinical

Development as Research Probes

The inherent fluorescence of some pyrimidine (B1678525) derivatives has led to their exploration as research probes. While specific studies on the fluorescent properties of 5-Amino-6-mercapto-pyrimidone are not extensively documented, related aminopyrimidine compounds have been investigated as potential fluorescent scaffolds. For instance, the quantum yield of aminopyridines can be influenced by substituents on the amino group, suggesting that the amino group on the pyrimidine ring of this compound could be a site for modification to develop novel fluorescent probes. The development of such probes would be valuable for various biological imaging and sensing applications.

Potential as Catalytic Agents or Ligands in Organic Synthesis

The nitrogen and sulfur atoms in this compound make it a candidate for use as a ligand in coordination chemistry and catalysis. The amino and mercapto groups can coordinate with metal ions, forming stable complexes that may exhibit catalytic activity. Research on related aminopyrimidine derivatives has shown that their metal complexes can catalyze organic reactions. For example, complexes of 4-amino-6-hydroxy-2-mercaptopyrimidine with various metal ions have been synthesized and characterized, indicating the potential for these types of ligands to participate in catalytic processes. acs.org The specific catalytic applications of this compound complexes would depend on the choice of metal center and the reaction conditions.

Table 1: Examples of Metal Complexes with Related Mercaptopyrimidine Ligands This table is illustrative of the types of complexes that could be formed and is based on research on analogous compounds, as direct data for this compound is limited.

LigandMetal Ion(s)Potential Application
4-Amino-6-hydroxy-2-mercaptopyrimidineMn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II)Antibacterial agents, Catalysis
5-Amino-2-mercapto-1,3,4-thiadiazoleNot specifiedDNA sensing

Role in Sensing and Detection Technologies

The functional groups of this compound are also suitable for applications in chemical sensing and detection. The mercapto group can bind to metal surfaces, such as gold electrodes, allowing for the development of electrochemical sensors. The amino group can be used for further functionalization to introduce specific recognition elements. While direct applications of this compound in sensing are not widely reported, the use of a structurally related compound, 5-amino-2-mercapto-1,3,4-thiadiazole, in an electrochemical DNA sensor highlights the potential of this class of compounds in biosensing. nih.gov

Integration into Advanced Materials (e.g., Polymers, Functional Coatings)

The integration of this compound into advanced materials such as polymers and functional coatings is an area with potential for future research. The amino and mercapto groups could serve as reactive sites for polymerization or for grafting onto polymer backbones, thereby imparting new functionalities to the material. For instance, the incorporation of such a molecule could enhance the material's ability to coordinate with metals, act as an antioxidant, or provide specific binding sites. However, at present, there is a lack of specific published research detailing the integration of this compound into polymers or functional coatings.

Environmental Fate and Degradation Mechanisms (Non-Human)

Understanding the environmental fate and degradation of chemical compounds is crucial. For this compound, this would involve studying its breakdown through processes like photodegradation and biodegradation in environmental systems.

The biodegradation of pyrimidines is a known metabolic process in various microorganisms. Bacteria have been identified that can degrade pyrimidine rings through specific enzymatic pathways, such as the Rut pathway in E. coli, which allows for the utilization of pyrimidines as a nitrogen source. asm.org The biodegradation of this compound would likely involve initial enzymatic modifications of the amino and mercapto groups, followed by cleavage of the pyrimidine ring. The specific microorganisms and enzymatic pathways responsible for the degradation of this particular compound have not been extensively studied.

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding of 5-Amino-6-mercapto-pyrimidone

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activities and versatile chemical properties. researchgate.netmdpi.com Compounds featuring this heterocyclic ring are integral to life as components of nucleic acids and are present in numerous therapeutic agents. ijarsct.co.inresearchgate.net The current understanding of this compound is largely extrapolated from the well-documented chemistry of its analogs, such as 4-amino-6-hydroxy-2-mercaptopyrimidine and various 6-amino-5-cyano-2-mercaptopyrimidine derivatives. acs.orgnih.gov

Key characteristics of this class of compounds include:

Synthesis: Typically synthesized through multicomponent condensation reactions, such as variations of the Biginelli reaction, where precursors like aldehydes, thiourea (B124793), and a component with an active methylene (B1212753) group are combined. ijarsct.co.inbenthamopen.com

Tautomerism: Like many hydroxy- and mercapto-substituted heterocycles, these compounds are expected to exist in tautomeric equilibrium. For this compound, this would involve the thione-thiol and amine-imine forms. The predominant tautomer is influenced by factors such as the solvent, pH, and temperature, which in turn affects the compound's reactivity and interaction with biological targets. researchgate.netwikipedia.org

Coordination Chemistry: The presence of nitrogen and sulfur atoms makes mercaptopyrimidines excellent ligands for coordinating with metal ions, forming complexes with diverse geometries and potential applications in catalysis and materials science.

Biological Potential: The pyrimidine core is a "privileged scaffold" in drug discovery. nih.gov Derivatives with amino and mercapto groups have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com This suggests that this compound could serve as a valuable building block for developing new therapeutic agents.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the lack of dedicated research on this compound itself. While the chemistry of related pyrimidines provides a solid foundation, specific experimental data for this compound is largely absent from the current scientific literature.

Key unexplored avenues include:

Definitive Synthesis and Characterization: There is a need for the development and optimization of a specific, high-yield synthetic route for this compound. Comprehensive characterization using modern spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic techniques is essential to confirm its structure and elucidate its solid-state conformation.

Tautomeric Equilibrium Studies: A detailed investigation into the tautomeric forms of this compound in different environments is crucial. Understanding which tautomer prevails in solution versus the solid state is fundamental to predicting its chemical behavior and biological interactions.

Reactivity Profile: The reactivity of the distinct functional groups—the C5-amino group and the C6-mercapto group—has not been systematically studied. Research into their respective alkylation, acylation, and oxidation reactions would unlock pathways to a wide array of novel derivatives.

Physicochemical Properties: Fundamental data regarding solubility, pKa, lipophilicity, and stability are required. These properties are critical for any potential application, from drug design to materials science.

Future Prospects in Synthetic Methodologies and Derivatization

The synthesis of pyrimidine derivatives is a mature field, yet there is always room for innovation that could be applied to this compound. researchgate.net Future efforts should focus on modern, efficient, and sustainable synthetic strategies.

Advanced Synthetic Methods: The application of green chemistry principles, such as using water as a solvent, employing microwave-assisted synthesis to reduce reaction times, and developing catalytic (e.g., organocatalyst-based) one-pot reactions, could provide more efficient and environmentally benign routes to the target compound and its derivatives. ijarsct.co.inresearchgate.net

Combinatorial Chemistry and Derivatization: The amino and mercapto groups are ideal handles for creating chemical libraries. Future synthetic work could explore:

N-Functionalization: Acylation or alkylation of the 5-amino group to introduce diverse substituents that can modulate the molecule's properties.

S-Functionalization: Alkylation of the 6-mercapto group to prepare S-substituted derivatives, which can alter steric and electronic properties and prevent oxidation.

Core Modification: Exploring reactions that modify the pyrimidine ring itself, potentially leading to fused heterocyclic systems with novel properties.

These approaches would enable the systematic exploration of the chemical space around the this compound scaffold, facilitating structure-activity relationship (SAR) studies for various applications. nih.gov

Advanced Mechanistic Investigations of Biomolecular Interactions (Non-Human)

Given the broad biological activity of pyrimidines, investigating the interaction of this compound with non-human biomolecules is a promising research avenue. This could uncover its potential as an antimicrobial agent or a chemical probe for studying biological systems.

Enzyme Inhibition Studies: Many pyrimidine derivatives act as enzyme inhibitors. nih.gov Screening this compound and its derivatives against essential enzymes in bacteria or fungi (e.g., DNA gyrase, dihydrofolate reductase) could identify novel antimicrobial leads. nih.gov

Computational Modeling and Docking: In silico techniques like molecular docking can predict how the compound might bind to the active site of a target protein. mdpi.com These studies can elucidate key interactions, such as hydrogen bonds involving the amino group or coordination of the sulfur atom to a metal cofactor, guiding the design of more potent analogs.

Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics. These methods would offer a deeper understanding of the molecular recognition processes between the compound and its biological targets.

Nucleic Acid Interactions: As a pyrimidine, the compound could potentially interact with DNA or RNA structures. Studies could explore its ability to intercalate into DNA or bind to specific RNA structures like riboswitches, which are involved in bacterial gene regulation. nih.gov

Design Principles for Novel Pyrimidone-Based Chemical Tools and Materials

The unique structural features of this compound make it an attractive building block for creating novel chemical tools and advanced materials.

Fluorescent Probes: The pyrimidine core can be part of a larger conjugated system. By attaching fluorophores or chromophores through the amino or mercapto groups, it may be possible to design fluorescent sensors that respond to changes in their environment, such as the presence of specific metal ions or pH variations.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ability of the mercapto and ring nitrogen atoms to chelate metals can be exploited to construct coordination polymers or MOFs. The properties of these materials (e.g., porosity, catalytic activity) could be tuned by selecting different metal ions and modifying the pyrimidine ligand.

Supramolecular Chemistry: Pyrimidine-based systems, particularly those capable of forming multiple hydrogen bonds like ureido-pyrimidinones (UPy), are known to form robust supramolecular assemblies. The amino and pyrimidone functionalities on the target compound provide sites for hydrogen bonding, which could be exploited to design self-assembling systems, gels, or liquid crystals.

Bioisosteric Replacement in Drug Design: The pyrimidine ring is often used as a bioisostere for phenyl rings or other heterocycles to improve properties like solubility and metabolic stability. nih.gov Design principles for new drugs could involve incorporating the this compound scaffold as a replacement for other core structures to optimize ligand-receptor interactions and pharmacokinetic profiles. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.